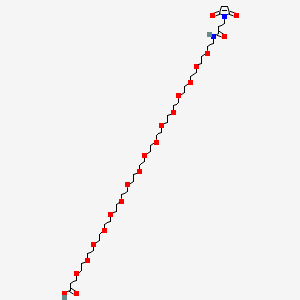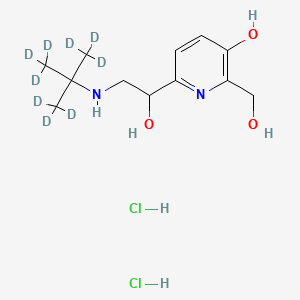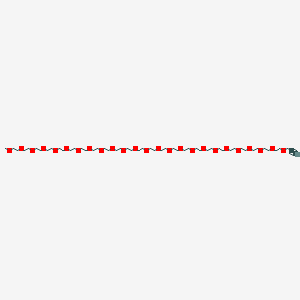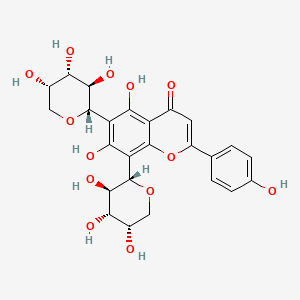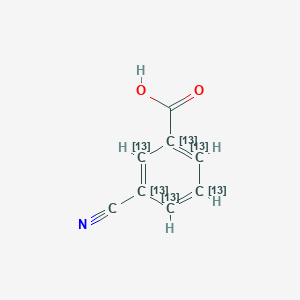
5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is an organic compound with a unique structure that includes a cyano group and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the hydrothermal reaction of the precursor compound with metallic salts such as cadmium, zinc, or cobalt in the presence of sodium azide . This reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of greener chemistry principles, such as energy-efficient processes and the use of environmentally friendly solvents, can make the production process more sustainable .
化学反応の分析
Types of Reactions
5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives can be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a ligand in MOFs, it coordinates with metal ions to form stable structures. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and stability .
類似化合物との比較
Similar Compounds
5-Cyanoisophthalic acid: Similar in structure but with different substitution patterns.
Cyclohexa-1,3,5-triene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its combination of a cyano group and a carboxylic acid group on a cyclohexa-1,3,5-triene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C8H5NO2 |
|---|---|
分子量 |
153.09 g/mol |
IUPAC名 |
5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChIキー |
GYLKKXHEIIFTJH-ZFJHNFROSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)C(=O)O)C#N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


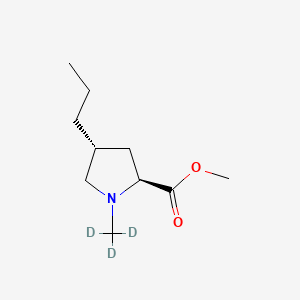
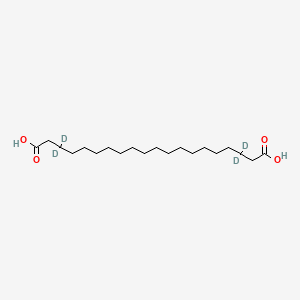

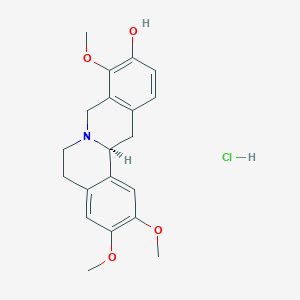
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
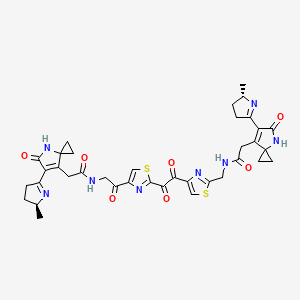
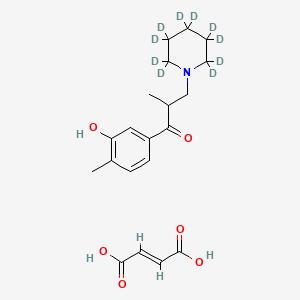
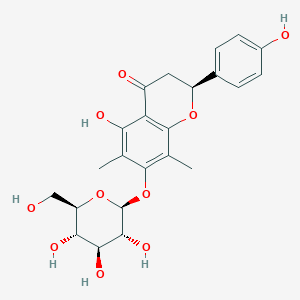
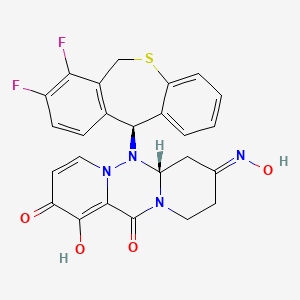
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
